![molecular formula C25H23N3O2 B5461144 N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide](/img/structure/B5461144.png)
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide, also known as MQN-105, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MQN-105 is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide involves the inhibition of various enzymes and signaling pathways. N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation. In addition, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide have been studied in various cell and animal models. In cancer cells, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of Alzheimer's disease, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to reduce amyloid beta deposition and improve cognitive function. In animal models of infection, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to reduce bacterial load and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide in lab experiments is its high potency and selectivity. N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to have a low IC50 value, indicating that it is effective at low concentrations. In addition, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to be selective for its target enzymes and signaling pathways, reducing the risk of off-target effects. One limitation of using N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. Another direction is to study its pharmacokinetics and toxicity in animal models, with the goal of developing it as a potential drug candidate. In addition, future studies could focus on optimizing the synthesis method of N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide to improve its yield and purity.
Synthesemethoden
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been synthesized using various methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the condensation of 3-(4-methoxyphenyl)propylamine and 6-chloro-8-nitroquinoline in the presence of a base and a palladium catalyst. The multi-step synthesis method involves the conversion of 6-chloro-8-nitroquinoline to 6-aminonicotinamide, which is then coupled with 3-(4-methoxyphenyl)propylamine using a coupling agent. Both methods have been successful in synthesizing N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In cancer, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In infectious diseases, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-21-12-9-18(10-13-21)5-3-16-27-25(29)20-11-14-23(28-17-20)22-8-2-6-19-7-4-15-26-24(19)22/h2,4,6-15,17H,3,5,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXYKZYKUPXVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.